3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole
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Overview
Description
3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a chloromethyl group, a difluorophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the triazole intermediate.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the chloromethyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium azide, thiols, and amines are used under conditions that promote nucleophilic substitution, often in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Azides, thioethers, or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and difluorophenyl group are known to interact with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the triazole ring is known to enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-1,2,4-triazole
- 3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-1,2,3-triazole
- 3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1339607-06-5 |
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Molecular Formula |
C10H8ClF2N3 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
3-chloro-4-[(2,4-difluorophenyl)methyl]-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H8ClF2N3/c1-6-14-15-10(11)16(6)5-7-2-3-8(12)4-9(7)13/h2-4H,5H2,1H3 |
InChI Key |
ZKKZTLSNZRMYDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1CC2=C(C=C(C=C2)F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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